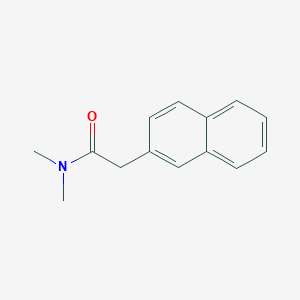![molecular formula C16H14ClNO3 B6635621 2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B6635621.png)
2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid, also known as N-(4-chloro-2-methylphenyl)-2-[(3-pyridinylamino)carbonyl]benzeneacetamide or CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic effects. It is a potent inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of immune cells.
Mechanism of Action
The mechanism of action of 2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid involves the inhibition of JAK3, which is a key signaling molecule in the immune system. JAK3 is involved in the signaling pathways of cytokines, which play a crucial role in inflammation and immune response. By inhibiting JAK3, 2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid can reduce the production of cytokines and thus alleviate inflammation and autoimmune responses.
Biochemical and Physiological Effects
2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid has been shown to have a range of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). The compound can also inhibit the proliferation of T cells and B cells, which play a crucial role in the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid in lab experiments is its specificity for JAK3. This makes it a useful tool for studying the role of JAK3 in immune signaling pathways. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.
Future Directions
There are several future directions for research on 2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid. One area of interest is the development of more potent and selective JAK3 inhibitors. Another direction is the investigation of the compound's potential use in other autoimmune and inflammatory diseases. There is also ongoing research on the safety and long-term effects of the compound in humans. Overall, 2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid has shown great promise as a potential therapy for various immune-related diseases, and further research is warranted to fully understand its potential.
Conclusion
In conclusion, 2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid is a potent inhibitor of JAK3 that has been extensively studied for its potential therapeutic effects in various autoimmune and inflammatory diseases. The compound has a specific mechanism of action and a range of biochemical and physiological effects. While it has some limitations in lab experiments, it shows great promise as a potential therapy for various immune-related diseases. Further research is needed to fully understand its potential and develop more potent and selective JAK3 inhibitors.
Synthesis Methods
The synthesis of 2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid involves the reaction of 4-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminobenzoic acid to yield the desired product. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid has been extensively studied for its potential therapeutic effects in various autoimmune and inflammatory diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has also been studied for its potential use in organ transplantation to prevent rejection.
properties
IUPAC Name |
2-[3-[(4-chloro-2-methylbenzoyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10-7-12(17)5-6-14(10)16(21)18-13-4-2-3-11(8-13)9-15(19)20/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGRLSAMNXDTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)NC2=CC=CC(=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid](/img/structure/B6635571.png)
![3-[(4-Chloro-2-methylbenzoyl)amino]propanoic acid](/img/structure/B6635580.png)
![2-[(4-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6635588.png)
![2-[4-(4-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6635596.png)
![3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid](/img/structure/B6635604.png)
![5-[[(4-Chloro-2-methylbenzoyl)amino]methyl]furan-2-carboxylic acid](/img/structure/B6635606.png)
![(2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid](/img/structure/B6635627.png)
![4-Methyl-2-[(2-phenylpropanoylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B6635638.png)
![2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid](/img/structure/B6635639.png)
![2-[1-(1,3-Thiazole-5-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B6635653.png)
